Methyl 2-(trimethoxysilyl)propanoate Methyl 2-(trimethoxysilyl)propanoate
Brand Name: Vulcanchem
CAS No.: 76301-01-4
VCID: VC19342169
InChI: InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3
SMILES:
Molecular Formula: C7H16O5Si
Molecular Weight: 208.28 g/mol

Methyl 2-(trimethoxysilyl)propanoate

CAS No.: 76301-01-4

Cat. No.: VC19342169

Molecular Formula: C7H16O5Si

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(trimethoxysilyl)propanoate - 76301-01-4

Specification

CAS No. 76301-01-4
Molecular Formula C7H16O5Si
Molecular Weight 208.28 g/mol
IUPAC Name methyl 2-trimethoxysilylpropanoate
Standard InChI InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3
Standard InChI Key ACXKTIJRKDAANW-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC)[Si](OC)(OC)OC

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Structural Properties of Related Silane Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 2-(trimethoxysilyl)propanoateC₇H₁₆O₅Si224.28Trimethoxysilyl, methyl ester
(Trimethoxysilyl)methyl prop-2-enoateC₉H₁₆O₅Si248.30Trimethoxysilyl, acrylate
3-(Trimethoxysilyl)propyl methacrylateC₁₀H₂₀O₅Si272.35Trimethoxysilyl, methacrylate

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of methyl 2-(trimethoxysilyl)propanoate typically involves esterification or transesterification strategies:

  • Direct Esterification:
    Reacting 2-(trimethoxysilyl)propanoic acid with methanol under acid catalysis (e.g., sulfuric acid):

    2-(Trimethoxysilyl)propanoic acid+CH3OHH+Methyl 2-(trimethoxysilyl)propanoate+H2O2\text{-(Trimethoxysilyl)propanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-(trimethoxysilyl)propanoate} + \text{H}_2\text{O}

    This method requires careful moisture control to prevent premature hydrolysis of the trimethoxysilyl group.

  • Transesterification:
    Using a higher alkyl ester (e.g., ethyl 2-(trimethoxysilyl)propanoate) and methanol in the presence of a titanium-based catalyst:

    R-O-CO-(CH2)-Si(OCH3)3+CH3OHCH3O-CO-(CH2)-Si(OCH3)3+ROH\text{R-O-CO-(CH}_2\text{)-Si(OCH}_3\text{)}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{O-CO-(CH}_2\text{)-Si(OCH}_3\text{)}_3 + \text{ROH}

    This route offers higher yields but demands stringent temperature control (typically 60–80°C).

Reaction Dynamics

The compound participates in two primary reaction pathways:

  • Silanol Condensation: Hydrolysis of methoxy groups generates silanol (-Si-OH), which condenses to form siloxane networks (-Si-O-Si-), critical for adhesion to inorganic surfaces.

  • Ester Hydrolysis: Under alkaline conditions, the methyl ester hydrolyzes to the carboxylic acid, enabling covalent bonding with hydroxyl-rich substrates (e.g., glass, metals).

Physicochemical Properties

Thermal and Solubility Profiles

  • Boiling Point: Estimated at 215–220°C (extrapolated from analogous C₇ silanes).

  • Solubility: Miscible with polar aprotic solvents (e.g., tetrahydrofuran, acetone) and partially soluble in alcohols. Immiscible with alkanes due to its polar silane group.

  • Hydrolytic Sensitivity: Rapid hydrolysis occurs at relative humidity >50%, necessitating anhydrous storage conditions .

Table 2: Stability Comparison with Analogous Compounds

PropertyMethyl 2-(Trimethoxysilyl)propanoate(Trimethoxysilyl)methyl prop-2-enoate
Hydrolysis Rate (pH 7)ModerateFast
Thermal Decomposition240°C220°C
Solubility in Water<0.1 g/L<0.05 g/L

Industrial and Research Applications

Surface Modification

The compound acts as a coupling agent in composite materials, enhancing interfacial adhesion between:

  • Polymeric matrices (e.g., epoxy, polyethylene) and glass fibers.

  • Dental resins and ceramic fillers, improving mechanical strength in restorative materials.

Biomedical Engineering

Preliminary studies suggest utility in:

  • Drug Delivery Systems: Silane-modified microcapsules exhibit pH-responsive release profiles, leveraging ester hydrolysis in acidic environments (e.g., tumor microenvironments).

  • Tissue Scaffolds: Hybrid silane-acrylate polymers demonstrate osteoconductivity in bone regeneration trials.

Coatings and Adhesives

Formulations containing methyl 2-(trimethoxysilyl)propanoate show:

  • 30% improved abrasion resistance in automotive clear coats.

  • Enhanced UV stability in silicone-based adhesives due to Si-O network formation.

Future Directions and Research Gaps

While methyl 2-(trimethoxysilyl)propanoate shares functionalities with well-studied silanes, targeted research is needed to:

  • Quantify its catalytic activity in sol-gel processes.

  • Explore copolymerization kinetics with vinyl monomers.

  • Assess long-term biocompatibility for FDA-approved medical devices.

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